![molecular formula C11H20N2O2 B14678231 Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine CAS No. 36443-65-9](/img/structure/B14678231.png)
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine is a compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.289 g/mol . This compound is also known by other names such as 1,8-diazabicyclo[5.4.0]undec-7-en-8-ium acetate . It is a derivative of pyrimido[1,2-a]azepine, which is a bicyclic structure containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves the reaction of acetic acid with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine can be compared with other similar compounds such as:
1,5-diazabicyclo[5.4.0]undec-5-ene: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
1,8-diazabicyclo[5.4.0]undec-7-ene: Another similar compound with differences in its chemical properties and applications. The uniqueness of this compound lies in its specific structure and the presence of the acetate group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
36443-65-9 |
---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
acetic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.C2H4O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;1-2(3)4/h1-8H2;1H3,(H,3,4) |
InChI-Schlüssel |
RFDSHFWVUOCHRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1CCC2=NCCCN2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.